2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester

Catalog No.
S13016065
CAS No.
651714-19-1
M.F
C13H10N2O5
M. Wt
274.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Furancarboximidic acid, N-benzoyl-5-nitro-, meth...

CAS Number

651714-19-1

Product Name

2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester

IUPAC Name

methyl N-benzoyl-5-nitrofuran-2-carboximidate

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

InChI

InChI=1S/C13H10N2O5/c1-19-13(10-7-8-11(20-10)15(17)18)14-12(16)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

DKTXIHHWOFWGSM-UHFFFAOYSA-N

Canonical SMILES

COC(=NC(=O)C1=CC=CC=C1)C2=CC=C(O2)[N+](=O)[O-]

2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester is a chemical compound with the molecular formula C13H10N2O5. It features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom, and is substituted with a benzoyl group and a nitro group. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics.

The chemical reactivity of 2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester can be attributed to the presence of functional groups such as the nitro and carboximidic acid moieties. Common reactions that this compound may undergo include:

  • Nucleophilic substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
  • Esterification: The carboximidic acid can react with alcohols to form esters.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester typically involves several steps:

  • Formation of the furan derivative: Starting from 2-furancarboxylic acid, it can be converted into its methyl ester form.
  • Nitration: The methyl ester can undergo nitration to introduce the nitro group at the 5-position.
  • Benzoylation: The introduction of the benzoyl group can be achieved through acylation reactions using benzoyl chloride or an equivalent reagent.
  • Formation of the carboximidic acid: This final step may involve reaction with an amine or other nitrogen-containing compounds to form the desired carboximidic acid structure.

These methods reflect standard synthetic approaches used in organic chemistry.

The unique structure of 2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester lends itself to various applications:

  • Pharmaceuticals: Potential development as an antimicrobial or anti-inflammatory agent.
  • Organic synthesis: Useful as an intermediate in the synthesis of more complex organic molecules.

The exploration of its applications continues in both academic and industrial research settings.

Interaction studies involving 2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester could explore its binding affinity with biological targets such as enzymes or receptors. These studies would typically employ techniques such as:

  • Molecular docking: To predict how the compound interacts with target proteins.
  • In vitro assays: To evaluate biological activity and interaction mechanisms.

Such studies are crucial for understanding the potential therapeutic uses of this compound.

Several compounds share structural similarities with 2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester. Some notable examples include:

Compound NameMolecular FormulaKey Features
Methyl 5-nitro-2-furoateC6H5NO5Simple nitrofuran derivative
Methyl 5-(2-nitrobenzoyl)furan-2-carboxylateC13H9NOContains a nitrobenzoyl substituent
5-Nitro-2-furancarboxylic acid methyl esterC6H5NO5Similar furan structure with different substituents

Uniqueness

The uniqueness of 2-Furancarboximidic acid, N-benzoyl-5-nitro-, methyl ester lies in its combination of a furan ring with both a nitro and a benzoyl substituent, which may enhance its biological activity compared to simpler derivatives. This complexity may provide pathways for novel interactions and applications in medicinal chemistry that are not available in structurally simpler compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Exact Mass

274.05897142 g/mol

Monoisotopic Mass

274.05897142 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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